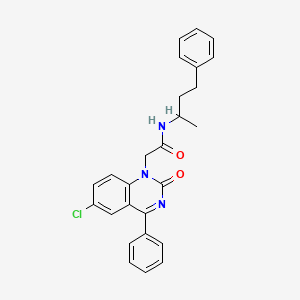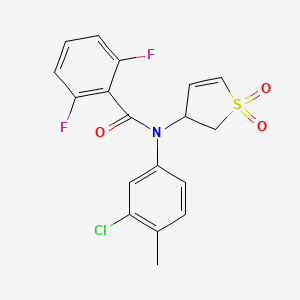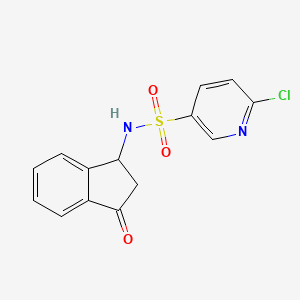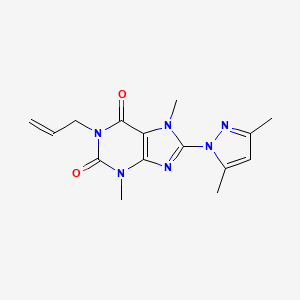![molecular formula C19H21NO2 B2962100 N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide CAS No. 2411305-99-0](/img/structure/B2962100.png)
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide, also known as MNB, is a chemical compound that has been used in scientific research for its potential pharmacological properties. MNB is a selective irreversible inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids in the body. The inhibition of FAAH by MNB can lead to increased levels of endocannabinoids, which have been shown to have anti-inflammatory, analgesic, and anxiolytic effects.
作用機序
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide works by irreversibly inhibiting FAAH, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol. By inhibiting FAAH, this compound can increase the levels of these endocannabinoids in the body, leading to their pharmacological effects. Endocannabinoids have been shown to have anti-inflammatory, analgesic, and anxiolytic effects, which may explain the therapeutic potential of this compound.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain, as well as anxiety-like behaviors. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction. These effects are thought to be due to the increased levels of endocannabinoids in the body resulting from FAAH inhibition.
実験室実験の利点と制限
One advantage of using N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide in lab experiments is its selectivity for FAAH inhibition. This allows for the specific investigation of the role of FAAH and endocannabinoids in various physiological processes. However, one limitation of using this compound is its irreversible inhibition of FAAH, which can make it difficult to control the duration and extent of FAAH inhibition in experiments.
将来の方向性
There are several future directions for research on N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide and FAAH inhibition. One area of research is the potential use of this compound as a treatment for inflammatory and pain-related conditions, such as arthritis. Additionally, there is interest in investigating the potential use of this compound as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Finally, further research is needed to fully understand the physiological effects of FAAH inhibition and the role of endocannabinoids in various physiological processes.
合成法
The synthesis of N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide involves several steps, including the reaction of 2-bromo-1-naphthol with propargyl bromide to form 2-propargylnaphthol. This compound is then reacted with N-methyl-N-propargylamine to form N-methyl-N-[(2-propargylnaphthalen-1-yl)methyl]prop-2-ynamine. Finally, this compound is reacted with propyl iodide to form this compound.
科学的研究の応用
N-Methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide has been used in scientific research to investigate the potential therapeutic effects of FAAH inhibition. Studies have shown that this compound can reduce inflammation and pain in animal models of arthritis, and can also reduce anxiety-like behaviors in rodents. Additionally, this compound has been shown to have potential as a treatment for drug addiction, as it can reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
N-methyl-N-[(2-propoxynaphthalen-1-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-4-8-19(21)20(3)14-17-16-10-7-6-9-15(16)11-12-18(17)22-13-5-2/h6-7,9-12H,5,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLJZQPRUQLQDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)CN(C)C(=O)C#CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 8-fluoro-4-[2-(methoxycarbonyl)phenoxy]-3-quinolinecarboxylate](/img/structure/B2962021.png)
![3-Methyl-4-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B2962022.png)
![3-[2-(Benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-8-methylquinoline](/img/structure/B2962023.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1-methylpiperidin-4-yl)methyl)acetamide](/img/structure/B2962026.png)



![N-[2,2-Bis(furan-2-yl)ethyl]-2-cyclopentylsulfanylacetamide](/img/structure/B2962031.png)


![3-chloro-2-{[4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl]methoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2962038.png)
